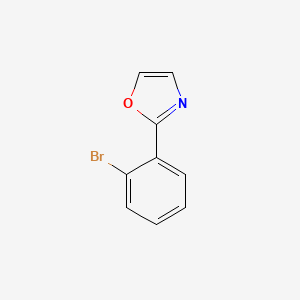

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide

Overview

Description

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, also known as BMPA, is a highly active and selective non-competitive NMDA receptor antagonist that has been used in scientific research for the past few decades. It is a small molecule that acts as an antagonist to the NMDA receptor, which is a key receptor in the brain that plays a role in the regulation of synaptic plasticity and memory formation. BMPA has been used in numerous studies to investigate the roles of the NMDA receptor in a wide array of physiological and biochemical processes.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide: is utilized in medicinal chemistry for the design and synthesis of new pharmaceutical compounds. Its structure serves as a building block for creating molecules with potential therapeutic effects. The bromo and methoxy groups on the pyridine ring can undergo various chemical reactions, allowing for the introduction of additional functional groups that can enhance drug efficacy .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, this compound is a valuable precursor for the construction of complex heterocyclic structures. Heterocycles are core components of many natural products and pharmaceuticals. The reactivity of the bromo group in particular makes it suitable for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds .

Material Science: Functional Materials Development

The unique properties of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide can be exploited in material science to develop functional materials. These materials may have applications in electronics, photonics, or as catalysts in various industrial processes .

Biochemical Research: Protein Interaction Studies

This compound can be used as a probe in biochemical research to study protein interactions. By attaching it to a protein of interest, researchers can investigate the binding affinities and interaction patterns of proteins, which is crucial for understanding biological processes and designing drugs .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide can serve as a standard or reference compound in chromatographic and spectroscopic methods. Its distinct chemical signature allows for the calibration of instruments and the quantification of similar compounds in complex mixtures .

Agricultural Chemistry: Pesticide and Herbicide Development

The structural motif of N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide can be incorporated into the design of new pesticides and herbicides. Its reactivity can be tailored to target specific pests or weeds, potentially leading to more effective and environmentally friendly agricultural chemicals .

Environmental Science: Pollutant Detection and Analysis

This compound’s reactivity and detectability make it suitable for environmental science applications, such as the detection and analysis of pollutants. It can be used to synthesize markers or tracers that help in tracking the presence and movement of contaminants in the environment .

Chemical Education: Teaching Advanced Synthesis Techniques

Lastly, N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide can be used in chemical education as a teaching tool for advanced synthesis techniques. Its synthesis and subsequent transformations can demonstrate key concepts in organic chemistry and provide hands-on experience for students .

properties

IUPAC Name |

N-(2-bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUMHDBWIKRSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674051 | |

| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | |

CAS RN |

1171920-11-8 | |

| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)

![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)

![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)